Piperidin-4-yl trifluoromethanesulfonate
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Overview
Description
Piperidin-4-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-4-yl trifluoromethanesulfonate typically involves the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Piperidin-4-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives .
Scientific Research Applications
Piperidin-4-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is employed in the study of biological pathways and mechanisms involving piperidine derivatives.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with various biological targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperidin-4-yl trifluoromethanesulfonate include other piperidine derivatives, such as:
- Piperidin-4-yl methanesulfonate
- Piperidin-4-yl benzenesulfonate
- Piperidin-4-yl toluenesulfonate
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties, such as high reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C6H10F3NO3S |
---|---|
Molecular Weight |
233.21 g/mol |
IUPAC Name |
piperidin-4-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-5-1-3-10-4-2-5/h5,10H,1-4H2 |
InChI Key |
VALHZUKVIOBLBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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